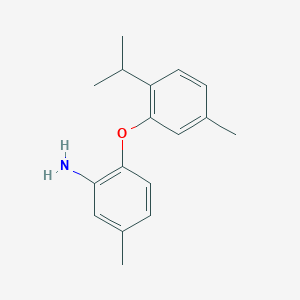

2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline

Description

Structural Classification and Nomenclature of the Chemical Compound

The compound 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline is a diaryl ether, where one of the aryl groups is a substituted aniline (B41778) and the other is a substituted phenol (B47542). The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, provides a precise description of its molecular architecture. iupac.orgcuyamaca.eduqmul.ac.ukpressbooks.publibretexts.org

The name can be deconstructed to understand the arrangement of its constituent parts:

Aniline: This is the parent name, indicating a benzene (B151609) ring with an amino group (-NH2). wikipedia.org

5-methylaniline: A methyl group (-CH3) is attached to the 5th carbon atom of the aniline ring (numbering starts from the carbon bearing the amino group as position 1).

Phenoxy: This indicates a phenyl group attached via an oxygen atom (an ether linkage).

2-(...phenoxy): The phenoxy group is attached to the 2nd carbon atom of the aniline ring.

2-Isopropyl-5-methylphenoxy: The phenyl ring of the phenoxy group is itself substituted with an isopropyl group at its 2nd position and a methyl group at its 5th position (numbering of this ring starts from the carbon attached to the ether oxygen).

Below is an interactive data table detailing the structural components of the compound.

| Component | Chemical Formula | Description |

| Aniline | C6H5NH2 | A benzene ring bonded to an amino group. This is the base name for one of the aromatic rings. |

| Phenoxy | C6H5O- | A phenyl group bonded to an oxygen atom. This forms the ether linkage. |

| Isopropyl | -CH(CH3)2 | A branched alkyl substituent. |

| Methyl | -CH3 | An alkyl substituent. |

Significance of Phenoxyaniline (B8288346) Scaffolds in Advanced Organic Chemistry

The phenoxyaniline scaffold is of considerable interest in advanced organic chemistry due to its unique combination of structural and electronic features. The diaryl ether linkage provides a degree of conformational flexibility, while the aromatic rings offer a platform for a variety of chemical modifications.

Phenoxyaniline derivatives have been investigated for their potential applications in several fields:

Medicinal Chemistry: The phenoxyaniline skeleton is found in a number of biologically active molecules. For instance, certain derivatives have been studied for their inhibitory action on specific enzyme systems. google.com The ability to introduce various substituents allows for the systematic exploration of structure-activity relationships, which is a cornerstone of drug discovery. The interaction of phenoxyaniline analogs with enzymes has been a subject of biochemical research. nih.gov

Materials Science: The rigid and planar nature of the aromatic rings, combined with the potential for introducing functional groups that can influence electronic properties, makes phenoxyaniline derivatives candidates for the development of novel organic materials. nih.gov These materials could have applications in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov

Catalysis: The nitrogen and oxygen atoms in the phenoxyaniline scaffold can act as coordination sites for metal ions. This has led to the exploration of these compounds as ligands in transition metal catalysis. The steric and electronic properties of the ligand can be tuned by altering the substituents on the aromatic rings, which in turn can influence the activity and selectivity of the catalyst.

The synthesis of phenoxyaniline derivatives often involves cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orgopenochem.orgacsgcipr.org These reactions provide efficient methods for the formation of the crucial carbon-oxygen and carbon-nitrogen bonds that define the phenoxyaniline core. wikipedia.orgwikipedia.orgchemicalbook.comorganic-chemistry.orgwikipedia.orgnih.govthermofisher.com

Historical Context of Related Phenoxy-Containing and Aniline-Containing Molecules

The scientific journey to the synthesis and study of complex molecules like this compound is built upon the foundational discoveries of its parent structures: aniline and phenol.

Aniline: The history of aniline is closely tied to the birth of the synthetic dye industry. trc-leiden.nlmcgill.ca

1826: Otto Unverdorben first isolated aniline from the destructive distillation of indigo (B80030), naming it "Crystallin". wikipedia.orgtandfonline.com

1834: Friedlieb Runge isolated a substance from coal tar that he named "kyanol". wikipedia.orgmcgill.ca

1840: Carl Julius Fritzsche obtained an oil by treating indigo with caustic potash and named it "aniline", after the indigo-yielding plant Indigofera anil. wikipedia.orgtrc-leiden.nl

1842: Nikolay Zinin reduced nitrobenzene (B124822) to obtain a base he called "benzidam". wikipedia.org

1843: August Wilhelm von Hofmann demonstrated that all these substances were identical, and the name aniline was adopted. wikipedia.orgmcgill.ca

1856: William Henry Perkin, a student of Hofmann, serendipitously discovered the first synthetic dye, mauveine, while trying to synthesize quinine (B1679958) from a derivative of aniline. wikipedia.orgtrc-leiden.nl This discovery launched the synthetic dye industry and established aniline as a crucial industrial chemical. mcgill.cabritannica.com

Phenol: Phenol, also known as carbolic acid, has a rich history in both industry and medicine.

1834: Phenol was first extracted from coal tar in an impure form by Friedlieb Ferdinand Runge, who named it "Karbolsäure" (coal-oil-acid). wikipedia.orgatamankimya.comguidechem.com

1841: Auguste Laurent obtained phenol in its pure form. wikipedia.orgatamankimya.com The name "phenol" was coined by Charles Gerhardt in 1843. wikipedia.orgatamankimya.com

1860s: Joseph Lister pioneered the use of phenol as an antiseptic in surgery, drastically reducing mortality from infections. atamankimya.comguidechem.comnih.gov

Industrial Importance: Phenol became a vital commodity for the production of plastics, such as Bakelite, as well as pharmaceuticals and other chemicals. wikipedia.orgatamankimya.comguidechem.com

The development of synthetic methodologies to combine these two important classes of compounds, such as the Ullmann condensation, paved the way for the creation of phenoxyaniline derivatives. wikipedia.org

Research Rationale for Investigating this compound

While specific research findings on this compound are not widely published, a clear rationale for its investigation can be inferred from its structure. The presence of bulky isopropyl and methyl groups on both aromatic rings suggests that a primary research focus would be on understanding the influence of steric hindrance on the molecule's properties.

Potential areas of research interest include:

Conformational Analysis: The bulky substituents are likely to restrict the rotation around the C-O and C-N bonds, leading to a preferred conformation. Studying this conformation could provide insights into how the molecule might interact with other molecules or surfaces.

Synthesis of Novel Ligands: The specific arrangement of the amino and ether groups, along with the steric bulk, could make this compound a candidate for a specialized ligand in catalysis. The bulky groups could create a specific pocket around a metal center, potentially leading to high selectivity in catalytic reactions.

Development of Advanced Materials: The steric bulk could influence the packing of the molecules in the solid state, potentially leading to materials with interesting properties, such as high thermal stability or specific optical characteristics.

Probing Biological Systems: In medicinal chemistry, bulky groups are often introduced to enhance selectivity for a particular biological target or to improve metabolic stability. Investigating the biological activity of this compound could be a logical extension of research on other phenoxyaniline derivatives.

The synthesis of this and related compounds would likely rely on established cross-coupling methodologies, with the choice of catalyst and reaction conditions being crucial to overcome the potential steric hindrance. The Buchwald-Hartwig amination, known for its broad substrate scope, would be a promising approach. openochem.orgacsgcipr.orgwikipedia.orgbeilstein-journals.orglibretexts.org

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(5-methyl-2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-11(2)14-7-5-13(4)10-17(14)19-16-8-6-12(3)9-15(16)18/h5-11H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVRPDISRCGAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Isopropyl 5 Methylphenoxy 5 Methylaniline

Retrosynthetic Analysis of the Target Molecular Architecture

A retrosynthetic analysis of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline identifies the diaryl ether bond as the most logical point for disconnection. This C-O bond cleavage leads to two primary precursors: 2-isopropyl-5-methylphenol (thymol) and a suitably functionalized 5-methylaniline derivative. This approach is advantageous as both thymol (B1683141) and derivatives of 5-methylaniline (p-toluidine) are readily available or can be synthesized through established chemical routes.

The forward synthesis, therefore, would involve the coupling of these two precursors. Modern organic synthesis offers powerful methods for the formation of diaryl ethers, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These reactions typically involve the coupling of a phenol (B47542) with a halogenated aromatic compound in the presence of a metal catalyst, usually copper for the Ullmann reaction and palladium for the Buchwald-Hartwig reaction. Consequently, one of the precursors must be halogenated to facilitate this coupling. The choice of which precursor to halogenate depends on the ease of synthesis and the reactivity of the resulting intermediates.

Synthesis of the 2-Isopropyl-5-methylphenol Precursor (Thymol Derivatives)

2-Isopropyl-5-methylphenol, commonly known as thymol, is a naturally occurring monoterpenoid phenol. While it can be extracted from natural sources, several synthetic routes are also well-established.

The industrial synthesis of thymol often starts from m-cresol (B1676322). The key step is the isopropylation of m-cresol. This is typically achieved through a Friedel-Crafts alkylation reaction, where m-cresol is reacted with propylene (B89431) in the presence of a solid acid catalyst, such as a zeolite or an acid-activated clay. The reaction conditions, including temperature, pressure, and the choice of catalyst, are optimized to favor the formation of the desired 2-isopropyl-5-methylphenol isomer. Another route involves the dehydrogenation of menthone.

| Starting Material | Reagents and Conditions | Product |

| m-Cresol | Propylene, Solid Acid Catalyst (e.g., Zeolite) | 2-Isopropyl-5-methylphenol (Thymol) |

| Menthone | Active Carbon loaded Ni/Na2SiO3 catalyst, Dehydrogenation | 2-Isopropyl-5-methylphenol (Thymol) |

The isopropyl and methyl groups on the phenol ring are generally stable under a variety of reaction conditions. However, the phenolic hydroxyl group is a key site for functionalization. For the synthesis of the target molecule, the hydroxyl group of thymol will act as a nucleophile in the diaryl ether formation. In some synthetic strategies, it might be necessary to introduce a leaving group, such as a halogen, onto the thymol ring. The halogenation of thymol can be achieved using various reagents. For instance, bromination can be accomplished using elemental bromine in a solvent like acetic acid. wikipedia.orgchemicalbook.comstackexchange.comgoogle.com Enzymatic halogenation using chloroperoxidase has also been reported for the synthesis of chlorothymol (B1668835) and bromothymol. rsc.orgrsc.org

Synthesis of the 5-Methylaniline Precursor

5-Methylaniline, also known as p-toluidine (B81030), is a common industrial chemical. Its synthesis is well-documented and typically begins with toluene (B28343).

Direct amination of toluene is not a common laboratory or industrial method for the synthesis of p-toluidine due to the harsh conditions required and the potential for side reactions. A more controlled and widely used approach involves the introduction of a nitrogen-containing functional group that can be subsequently converted to an amino group.

The most prevalent method for the synthesis of p-toluidine is the reduction of p-nitrotoluene. This two-step process begins with the nitration of toluene. Toluene is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. This reaction yields a mixture of ortho, meta, and para isomers, with the para isomer being a major product. The p-nitrotoluene is then separated and subsequently reduced to p-toluidine. sinocurechem.com

A variety of reducing agents can be employed for this transformation. Common methods include:

Catalytic Hydrogenation: p-Nitrotoluene is reacted with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. sinocurechem.com

Metal-Acid Reduction: Metals like iron, tin, or zinc in the presence of an acid (typically hydrochloric acid) are effective for the reduction of nitroarenes. libretexts.org

For the purpose of synthesizing the target molecule, a halogenated derivative of 5-methylaniline is required for the Ullmann or Buchwald-Hartwig coupling. For example, 2-bromo-5-methylaniline (B1276313) or 2-iodo-5-methylaniline (B84972) can be synthesized. The synthesis of 2-iodo-5-methylaniline can be achieved from 2-amino-5-methylbenzoic acid via a decarboxylative iodination reaction. rsc.org Another approach involves the direct halogenation of p-toluidine, though this can sometimes lead to a mixture of products. A more controlled method involves the protection of the amino group as an acetamide, followed by bromination and subsequent deprotection to yield the desired bromo-substituted aniline (B41778). google.com

| Starting Material | Reaction Steps | Key Reagents | Product |

| Toluene | 1. Nitration2. Reduction | 1. HNO3, H2SO42. Fe/HCl or H2/Pd | 5-Methylaniline (p-Toluidine) |

| 2-Amino-5-methylbenzoic acid | Decarboxylative Iodination | I2, KI, O2 | 2-Iodo-5-methylaniline |

| p-Toluidine | 1. Acetylation2. Bromination3. Hydrolysis | 1. Acetic Anhydride2. Br23. Acid/Base | Bromo-5-methylaniline |

Regioselective Methylation of Anilines

The methylation of anilines is a fundamental transformation in organic synthesis. Achieving regioselectivity, particularly N-methylation over C-methylation, and controlling the degree of methylation (mono- vs. di-methylation) are critical challenges. Various methods have been developed to address these challenges, often employing catalytic systems.

Transition-metal catalysts, including iridium, ruthenium, and palladium, have been extensively used for the N-methylation of anilines. researchgate.net These reactions often utilize common C1 sources like methanol, formaldehyde, or dimethyl carbonate. researchgate.net For instance, iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in catalyzing the mono-N-methylation of various aniline derivatives with methanol. acs.org These systems generally show excellent conversion rates and complete selectivity for the mono-methylated product. acs.org The reaction mechanism is believed to proceed via a hydrogen-borrowing strategy. researchgate.net

Studies have shown that the electronic properties of the aniline substrate can influence the reaction rate. Anilines bearing electron-donating groups in the para-position tend to react faster than aniline itself, while those with electron-withdrawing groups are also effectively methylated. acs.org Iron-promoted C-H amination has also emerged as a method for the direct synthesis of unprotected N-methylanilines from simple arenes under mild conditions, showcasing broad functional group tolerance. organic-chemistry.org

Below is a table summarizing the catalytic N-methylation of aniline with methanol, highlighting catalyst performance and reaction conditions.

| Catalyst System | C1 Source | Base | Temperature | Conversion/Yield | Selectivity | Reference |

| Iridium(I)-NHC Complex | Methanol | Cs₂CO₃ | 150 °C | >95% Yield | Mono-N-methylation | acs.org |

| Pd/Cu on Fe₃O₄ | Methanol | - | - | High Activity | N-methylation | researchgate.net |

| Iron(II) Sulfate | Electrophilic Aminating Reagent | - | Mild | Good Yields | N-methylation | organic-chemistry.org |

Formation of the Diarylether Linkage

The central structural feature of this compound is the diaryl ether bond (C-O-C). Its formation is a crucial step in the synthesis and can be accomplished through several powerful cross-coupling methodologies.

The Williamson ether synthesis is a classic method for forming ethers via an SN2 reaction between an alkoxide and an organohalide. wikipedia.org For the synthesis of alkyl aryl ethers, the reaction typically involves a phenoxide ion displacing a halide from a primary alkyl halide. rsc.org However, the direct application of this method for synthesizing diaryl ethers by reacting a phenoxide with an unactivated aryl halide is generally unsuccessful due to the low reactivity of the sp²-hybridized carbon of the aryl halide toward SN2 attack. masterorganicchemistry.comjk-sci.com

The reaction's success is highly dependent on the nature of the reactants. Primary alkyl halides are preferred electrophiles, as secondary and tertiary halides tend to undergo E2 elimination as a competing side reaction, especially in the presence of a strong base like an alkoxide. wikipedia.orglibretexts.org To form an aryl ether, the most viable Williamson-type approach is to use a phenoxide as the nucleophile and an alkyl halide as the electrophile (ArO⁻ + R-X). francis-press.com The reverse approach (Ar-X + RO⁻) is not feasible for unactivated aryl halides. francis-press.com

Optimization for challenging substrates, such as sterically hindered phenols, often involves careful selection of the base, solvent, and reaction conditions. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are used to ensure complete deprotonation of the phenol. jk-sci.com Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the SN2 reaction. jk-sci.com Despite these optimizations, the synthesis of diaryl ethers remains a significant limitation of the traditional Williamson ether synthesis.

The Ullmann condensation, a copper-catalyzed reaction, is a historically significant and powerful method for the formation of diaryl ether linkages, overcoming the limitations of the Williamson ether synthesis. rhhz.net The classical conditions often required harsh temperatures (120-220 °C) and stoichiometric amounts of copper. rhhz.net However, modern advancements have led to the development of milder, catalytic versions of this reaction.

These improved Ullmann-type reactions utilize catalytic amounts of a copper(I) salt (e.g., CuI or Cu₂O) in the presence of a ligand and a base. organic-chemistry.org The use of specific ligands, such as salicylaldimines, 1,10-phenanthroline, or diols, is crucial for accelerating the reaction and allowing it to proceed under significantly milder conditions. rhhz.netnih.gov These ligands are believed to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.

The reaction scope is broad, tolerating a wide range of functional groups on both the phenol and the aryl halide. acs.org The coupling can be effective even with sterically hindered substrates. acs.org Common bases used include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄), and solvents like dioxane or acetonitrile (B52724) are often employed. rhhz.netorganic-chemistry.org

| Copper Source | Ligand | Base | Solvent | Temperature | Substrates | Reference |

| CuI | 2-((2-isopropylphenylimino)methyl)phenol | K₃PO₄ | Dioxane | 110 °C | Aryl iodides/bromides and phenols | rhhz.net |

| Cu₂O | Dimethylglyoxime | Cs₂CO₃ | Acetonitrile | 80 °C | Aryl iodides/bromides and phenols | organic-chemistry.org |

| CuI | (+/-)-diol | - | Acetonitrile | Mild | Aryl iodides/bromides and phenols | nih.govacs.org |

In recent decades, palladium-catalyzed cross-coupling reactions have become a premier tool for C–O bond formation, offering a powerful alternative to the Ullmann condensation for synthesizing diaryl ethers. These methods, often referred to as Buchwald-Hartwig amination analogues for etherification, provide high yields, excellent functional group tolerance, and operate under mild conditions. nih.gov

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alkoxide or phenoxide, and concludes with reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. nih.govnobelprize.org The success of these couplings is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Sterically bulky and electron-rich biarylphosphine ligands, such as BrettPhos, are particularly effective as they facilitate the crucial C–O reductive elimination step, which can be slow compared to competing side reactions like β-hydride elimination. nih.govacs.org

These catalyst systems are capable of coupling a wide array of (hetero)aryl bromides with various alcohols and phenols, including electron-rich and electron-poor substrates. acs.org The reactions are typically carried out using a palladium precursor like Pd₂(dba)₃ or a pre-catalyst such as tBuBrettPhos Pd G3, in combination with a strong base like cesium carbonate. acs.org

| Palladium Source | Ligand | Base | Solvent | Temperature | Outcome | Reference |

| Pd(OAc)₂ | NIXANTPHOS | LiN(SiMe₃)₂ | CPME | Room Temp. | High yields for diarylated ethers | nih.gov |

| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | - | Effective for fluorinated ethers | acs.org |

| - | L8 (custom) | - | - | 40 °C | Improved coupling for unactivated halides | nih.gov |

Ortho-Substitution Strategies on the Aniline Ring

To install substituents specifically at the ortho position of an existing group on an aromatic ring, chemists often turn to methods that override the typical electronic directing effects.

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) present on the aromatic ring. This group, typically containing a heteroatom (e.g., amide, methoxy, tertiary amine), coordinates to an organolithium reagent, such as n-butyllithium. wikiwand.com This coordination positions the strong base to deprotonate the nearest ortho-proton, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org

This aryllithium species can then react with a wide variety of electrophiles (E+), resulting in the exclusive formation of the ortho-substituted product. organic-chemistry.org This method provides a powerful way to achieve substitution patterns that are difficult or impossible to obtain through classical electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

For aniline derivatives, the amino group itself or, more commonly, a protected form like an amide (-NHCOR) or a carbamate (B1207046) (-NHCOOR), can serve as an effective DMG. organic-chemistry.org Tertiary anilines have also been traditionally used in DoM reactions. wikipedia.org The choice of the specific directing group can influence the efficiency and conditions of the metalation step. The reaction, first reported independently by Henry Gilman and Georg Wittig around 1940, has become a cornerstone of modern synthetic strategy for constructing highly substituted aromatics. wikiwand.comharvard.edu

| Directing Group (DMG) | Lithiating Agent | Electrophile (E+) | Result | Reference |

| -CONR₂ | n-BuLi / s-BuLi | Various (e.g., MeI, CO₂) | Ortho-functionalization | organic-chemistry.orgharvard.edu |

| -OMe | n-BuLi | Various | Ortho-functionalization | wikipedia.orgwikiwand.com |

| -NR₂ (tertiary amine) | n-BuLi | Various | Ortho-functionalization | wikipedia.orgwikiwand.com |

| -NHCOtBu | s-BuLi | Various | Ortho-functionalization | organic-chemistry.org |

Post-Synthetic Modifications and Derivatization Approaches

Post-synthetic modification is a powerful strategy to diversify the structural and functional properties of a core molecule. For this compound, various derivatization approaches can be envisioned to explore its chemical space and potential applications.

Strategies for Extending the Molecular Framework

Extending the molecular framework of this compound can be achieved through various cyclization reactions to form fused heterocyclic systems. These new structures can significantly alter the molecule's properties.

Synthesis of Acridine (B1665455) Derivatives: Acridines are a class of polycyclic aromatic compounds with a nitrogen-containing central ring. The Bernthsen acridine synthesis offers a route to these structures by condensing a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. nih.govpharmaguideline.com By first N-acylating this compound and then attempting an intramolecular cyclization, it might be possible to construct an acridine scaffold.

Synthesis of Phenothiazine (B1677639) Derivatives: Phenothiazines are tricyclic compounds containing a sulfur and a nitrogen atom in the central ring. A common synthetic route involves the reaction of a diarylamine with sulfur. semanticscholar.orgnih.gov Subjecting this compound to sulfurization conditions could potentially lead to the formation of a phenothiazine derivative, although the regioselectivity of the cyclization would need to be controlled.

Synthesis of Carbazole (B46965) Derivatives: Carbazoles are another important class of tricyclic aromatic compounds. Palladium-catalyzed intramolecular C-H amination of N-aryl-2-iodoanilines is a modern and efficient method for carbazole synthesis. nih.govnih.govchim.itrsc.org This would require a multi-step sequence starting from the parent aniline, involving iodination and subsequent N-arylation before the key cyclization step.

Formation of Related Phenoxyacetyl Amino Acids and Peptides

The amine functionality of this compound can be acylated with a suitable phenoxyacetic acid derivative to form an amide linkage. This can be a precursor to more complex structures, including those with amino acid and peptide moieties. A study has reported the synthesis of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides by coupling 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with amino acid methyl esters or dipeptides using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Table 2: Examples of Synthesized 2-(2'-isopropyl-5'-methylphenoxy)acetyl Amino Acid and Peptide Derivatives

| Compound | Amino Acid/Peptide Coupled |

| 1 | Glycine methyl ester |

| 2 | L-Alanine methyl ester |

| 3 | L-Valine methyl ester |

| 4 | L-Leucine methyl ester |

| 5 | Glycyl-glycine methyl ester |

Synthesis of Phenoxyacyl Hydrazide Derivatives

The synthesis of hydrazide derivatives introduces a versatile functional group that can be further modified. Starting from a phenoxyacetic acid derivative of the core molecule, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding phenoxyacyl hydrazide. These hydrazides can then be used as building blocks for the synthesis of other heterocyclic systems like pyrazoles and oxadiazoles.

Construction of Sulfonamide and Carbamate Derivatives

The primary amine group of this compound is a suitable nucleophile for reaction with sulfonyl chlorides and chloroformates to form sulfonamide and carbamate derivatives, respectively. These functional groups are prevalent in many biologically active molecules. The synthesis of sulfonamides is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net Similarly, carbamates can be prepared by reacting the amine with an appropriate chloroformate.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. When designing synthetic routes for this compound and its derivatives, several green chemistry metrics and strategies should be considered. wikipedia.orgnih.govrsc.orgscientificupdate.com

Atom Economy and E-Factor: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy) and to minimize the amount of waste generated (low E-factor). wikipedia.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green solvent selection guides can aid in choosing less hazardous and more sustainable solvents. jk-sci.comwhiterose.ac.ukubc.catandfonline.com Water, ethanol, and other bio-based solvents are preferred over chlorinated or volatile organic compounds.

Energy Efficiency: Chemical processes should be designed for energy efficiency. chemcopilot.comsustainability-directory.comsolubilityofthings.comyoutube.com This includes conducting reactions at ambient temperature and pressure whenever possible and utilizing energy-efficient technologies like microwave-assisted synthesis. researchgate.net Microwave irradiation can often reduce reaction times and improve yields, leading to a more energy-efficient process.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they can reduce the amount of reagents needed and often lead to cleaner reactions with fewer byproducts.

Table 3: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

| Metric | Traditional Synthesis | Green Synthesis |

| Solvent Choice | Often uses hazardous solvents (e.g., chlorinated hydrocarbons) | Prioritizes benign solvents (e.g., water, ethanol) jk-sci.comwhiterose.ac.uk |

| Energy Input | May require high temperatures and prolonged heating | Aims for ambient conditions or uses energy-efficient methods (e.g., microwave) chemcopilot.comsolubilityofthings.com |

| Waste Generation (E-Factor) | Typically higher | Aims for lower values through high atom economy and catalytic processes wikipedia.org |

| Catalysis | May use stoichiometric reagents | Employs catalytic cycles to minimize reagent use |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum of 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline provides crucial information about the electronic environment of the protons. The chemical shifts (δ) are reported in parts per million (ppm) and the multiplicity of each signal (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.

Due to the absence of publicly available experimental ¹H NMR data for this compound in the searched scientific literature, a detailed chemical shift assignment and multiplicity analysis cannot be provided at this time. For a complete analysis, the acquisition of an experimental spectrum would be necessary.

Carbon-13 NMR (¹³C NMR) Chemical Shift and Structural Connectivity Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, and its chemical shift is indicative of its bonding environment.

As with the proton NMR data, specific experimental ¹³C NMR data for this compound could not be located in the public domain. Therefore, a definitive table of chemical shifts and elucidation of structural connectivity based on experimental ¹³C NMR is not possible.

Two-Dimensional NMR Correlation Experiments (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range correlations between protons and carbons, typically over two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of their bonding connectivity.

A comprehensive structural assignment of this compound would heavily rely on the interpretation of these 2D NMR experiments. However, in the absence of experimental data for this specific compound, a detailed analysis of its 2D NMR spectra cannot be conducted.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Modes (N–H, C–O–C, Aromatic C=C)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N–H stretch | 3500-3300 | The presence of the primary amine (–NH₂) group would result in two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. |

| Aromatic C–H stretch | 3100-3000 | These absorptions are characteristic of the C–H bonds on the aromatic rings. |

| Aliphatic C–H stretch | 3000-2850 | These bands arise from the C–H vibrations of the isopropyl and methyl groups. |

| Aromatic C=C stretch | 1600-1450 | Multiple bands in this region are indicative of the carbon-carbon double bonds within the two aromatic rings. |

| C–O–C stretch | 1260-1000 | The ether linkage would produce a strong absorption band in this region, likely showing both asymmetric and symmetric stretching. |

Note: This table represents expected ranges for the specified functional groups. Actual peak positions can vary based on the specific molecular environment.

Analysis of Hydrogen Bonding Interactions

The primary amine group (–NH₂) in this compound can participate in both intramolecular and intermolecular hydrogen bonding. Evidence of hydrogen bonding in the IR spectrum would be a broadening of the N–H stretching bands. The extent of this broadening can provide insights into the strength and nature of these interactions. Without an experimental IR spectrum, a definitive analysis of hydrogen bonding for this compound cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₇H₂₁NO. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO |

| Theoretical Exact Mass | 255.1623 u |

| Measured Exact Mass | Data not available in search results |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then break apart into smaller fragments. The pattern of these fragments is unique to a given molecular structure and can be used to confirm its identity. The fragmentation of this compound would be expected to occur at the ether linkage and around the isopropyl and methyl substituents on the phenyl rings.

Key expected fragmentation pathways would likely involve:

Cleavage of the ether bond (C-O-C), leading to ions corresponding to the substituted phenoxy and aniline (B41778) moieties.

Loss of the isopropyl group (C₃H₇) from the thymol-derived portion of the molecule.

Loss of a methyl group (CH₃).

A detailed analysis of the relative abundances of these fragment ions would provide strong evidence for the proposed structure. However, specific experimental fragmentation data for this compound is not available in the search results.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. This analysis yields precise atomic coordinates.

Unfortunately, no published single-crystal X-ray diffraction studies for this compound were found in the search results. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Analysis of Molecular Conformation and Torsion Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its physical and chemical properties. In the case of this compound, the torsion angles around the ether linkage are of particular interest as they define the relative orientation of the two aromatic rings.

Without experimental X-ray crystallography data, a detailed analysis of the precise torsion angles in the solid state is not possible. Computational modeling could provide theoretical predictions of the preferred conformation, but this falls outside the scope of experimental characterization.

Investigation of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds. The presence of the amine (-NH₂) group in this compound suggests the potential for hydrogen bonding, which would likely play a significant role in the crystal packing.

An analysis of the crystal structure would reveal how these intermolecular interactions guide the formation of the solid-state architecture. However, in the absence of crystallographic data, a definitive description of the crystal packing and the specific intermolecular contacts for this compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption spectrum of this compound is determined by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. The primary chromophores in this molecule are the two substituted benzene (B151609) rings: the 5-methylaniline moiety and the 2-isopropyl-5-methylphenol (thymol) moiety, linked by an ether group (-O-).

The aniline and phenol (B47542) derivatives are known to exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions of the electrons in the aromatic rings. The presence of substituents on the rings—such as the amino (-NH2), methyl (-CH3), isopropyl (-CH(CH3)2), and ether linkage—influences the position and intensity of these absorption bands.

Aniline Chromophore : The aniline portion contains a benzene ring with an amino group, which acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore). The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, which generally shifts the absorption maxima to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity (a hyperchromic effect) compared to unsubstituted benzene.

Phenoxy Chromophore : Similarly, the substituted phenoxy group contains an oxygen atom whose lone pairs can interact with the π-electrons of its attached benzene ring. This also results in characteristic π → π* transitions.

Based on these structural features, the theoretical absorption maxima (λmax) for π → π* transitions would likely be observed. A summary of expected absorption bands based on the chromophores is presented below.

| Chromophore System | Expected Electronic Transition | Approximate Wavelength Region (nm) |

| Substituted Aniline Ring | π → π | 230-250 and 280-300 |

| Substituted Phenoxy Ring | π → π | 270-285 |

| n → π* Transition (from N and O) | n → π* | > 300 (typically weak) |

Note: These are estimated values. Actual experimental data would be required for confirmation.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The position, intensity, and shape of absorption bands can change when the solvent is varied. These changes are due to differential solvation of the ground and excited electronic states of the molecule.

For a molecule like this compound, the following effects could be anticipated:

π → π Transitions: For π → π transitions, an increase in solvent polarity typically causes a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore better stabilized by polar solvents, which lowers its energy level.

n → π Transitions: For n → π transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms, an increase in solvent polarity usually leads to a hypsochromic (blue) shift. In polar, protic solvents (like ethanol or water), the lone pair electrons can form hydrogen bonds. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

The magnitude of these shifts would depend on the specific solvent used and its ability to interact with the solute molecule through dipole-dipole interactions or hydrogen bonding. A systematic study using a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

| Solvent Type | Expected Effect on π → π* Bands | Expected Effect on n → π* Bands |

| Non-polar (e.g., Hexane) | Baseline spectrum | Baseline spectrum |

| Polar Aprotic (e.g., Acetonitrile) | Slight Bathochromic Shift | Minor Shift |

| Polar Protic (e.g., Ethanol) | Bathochromic Shift | Hypsochromic Shift |

Note: This table represents general trends and the actual observed effects could vary.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, applying the principles of quantum mechanics to model molecular systems. These methods are instrumental in determining the three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for predicting the ground-state geometry of molecules. The core idea of DFT is that the energy of a molecule can be determined from its electron density. By minimizing this energy, the most stable arrangement of atoms in the molecule can be found.

For aromatic amines and related structures, DFT calculations can accurately predict bond lengths and bond angles. For instance, in a study of m-toluidine, a related aromatic amine, the N1-C4 bond length was calculated to be 1.411 Å, while the N1-H16 and N1-H17 bond lengths were found to be 1.011 Å. dergipark.org.tr The bond angles within the benzene (B151609) ring are typically calculated to be approximately 120°, consistent with the sp² hybridization of the carbon atoms. dergipark.org.tr These optimized parameters are crucial for understanding the molecule's shape and steric properties.

Basis Set Selection and Functional Comparison for Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Different combinations of functionals and basis sets are employed to achieve a balance between computational cost and accuracy. For example, the B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) is a popular hybrid functional that often provides reliable results for organic molecules. nih.gov This is frequently paired with basis sets like 6-31G(d,p), which includes polarization functions to better describe the anisotropic nature of chemical bonds. nih.gov The selection of an appropriate basis set and functional is a critical step in any computational study to ensure the reliability of the calculated properties.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

While DFT is a powerful tool, other quantum chemical methods are also used for comparative analysis. Ab initio methods, such as Hartree-Fock, are based on first principles without the use of empirical parameters. These methods can be computationally intensive but provide a fundamental understanding of the electronic structure.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1 (Austin Model 1) are computationally less demanding and can be used for larger molecules. researchgate.net While not as accurate as DFT or ab initio methods, they can provide valuable qualitative insights and are useful for initial explorations of molecular properties. A comparative analysis using different methods can provide a more robust understanding of the molecule's behavior.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is calculated from the electron density and represents the electrostatic potential on the surface of the molecule.

Visualization of Electrostatic Charge Distribution

The MESP surface is typically visualized using a color-coded map, where different colors represent different values of the electrostatic potential. nih.gov Regions of negative potential, often colored red, indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov This visualization provides an intuitive picture of the charge distribution and helps in identifying the electron-rich and electron-poor sites within the molecule.

Prediction of Reactive Sites and Intermolecular Interactions

By analyzing the MESP surface, one can predict the most likely sites for chemical reactions. For a molecule like 2-(2-isopropyl-5-methylphenoxy)-5-methylaniline, the nitrogen atom of the amine group and the oxygen atom of the ether linkage are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the amine group would correspondingly show positive potential, indicating their ability to act as hydrogen bond donors. researchgate.net The MESP analysis is therefore crucial for predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Specific energy values for the HOMO and LUMO of this compound are not available in published literature. Such data would typically be calculated using methods like Density Functional Theory (DFT) and would be presented in units of electron volts (eV).

Assessment of Chemical Reactivity and Electron Transfer Processes

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and electron transfer. Without the specific energy levels, a quantitative assessment of these properties for this compound cannot be provided.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis would reveal the nature of hybridization and the extent of electron delocalization across the phenoxy-aniline framework. However, no NBO studies for this specific compound have been published.

Vibrational Frequency Calculations and Comparison with Experimental IR Data

Theoretical vibrational frequency calculations, typically performed using DFT or other ab initio methods, predict the infrared (IR) spectrum of a molecule. These calculated frequencies are then often compared with experimental IR data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. There are no available computational or experimental IR spectroscopic studies focused on this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable conformers (energy minima) and the transition states that connect them. This is crucial for understanding the molecule's three-dimensional structure and flexibility, particularly the rotation around the ether linkage and the bonds to the isopropyl group. No such analysis has been documented for this compound.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

Molecular dynamics (MD) simulations are a computational methodology used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility in a solution environment. This powerful tool simulates the movement of atoms and can reveal how the solvent affects the molecule's shape and dynamics. The methodology exists, but its application to this compound has not been reported in the scientific literature.

Reactivity and Chemical Transformations

Reactivity of the Aniline (B41778) Amine Group

The primary aromatic amine group is a versatile functional handle, enabling a range of reactions from nucleophilic attacks to the formation of diazonium salts. The electron-donating nature of the phenoxy group and the methyl group on the aniline ring enhances the nucleophilicity of the amine, while the bulky isopropyl group on the phenoxy ring can introduce steric constraints.

Nucleophilic Acyl Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile, readily participating in nucleophilic acyl substitution reactions with various acylating agents. This class of reactions is fundamental for the synthesis of amides and other related derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters > amides. libretexts.orgekb.eg The reaction with highly reactive acylating agents like acyl chlorides is often rapid and exothermic. byjus.com

While specific studies on 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline are not prevalent, the reactivity can be inferred from the behavior of similarly substituted anilines. The presence of alkyl groups on the aniline ring can influence the reaction rate. For instance, the acylation of primary and secondary amines with acid chlorides, anhydrides, and esters is a well-established method for amide formation. ncert.nic.in The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the liberated acid and drive the equilibrium towards the product. ncert.nic.in

Table 1: Examples of Nucleophilic Acyl Substitution Reactions with Anilines

| Acylating Agent | General Product | Reaction Conditions |

| Acyl Chloride (R-COCl) | Amide (R-CONH-Ar) | Often in the presence of a base (e.g., pyridine) at low to ambient temperatures. |

| Acid Anhydride ((RCO)₂O) | Amide (R-CONH-Ar) | Can be performed with or without a catalyst, sometimes requiring heat. |

| Ester (R-COOR') | Amide (R-CONH-Ar) | Generally requires higher temperatures or catalysis. |

It is important to consider that significant steric hindrance around the amine group can impede the approach of the acylating agent, potentially requiring more forcing reaction conditions. libretexts.org

Formation of Schiff Bases and Imines with Carbonyl Compounds

Primary aromatic amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. jetir.orgresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate to yield the imine. ekb.eg

The formation of Schiff bases is a reversible reaction and is often catalyzed by either acid or base. ekb.eg The reaction of aromatic aldehydes with primary amines is a common method for synthesizing these compounds. researchgate.net For instance, substituted anilines react with various aromatic aldehydes to yield the corresponding Schiff bases. jetir.orgyoutube.com

While direct experimental data for the target molecule is limited, the synthesis of imines from 2,6-di(isopropyl)aniline with 2,3,5,6-tetramethylterephthalaldehyde has been reported, indicating that even sterically hindered anilines can form Schiff bases. acs.org The reaction conditions typically involve mixing the amine and the carbonyl compound in a suitable solvent, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid. ekb.egjetir.org

Table 2: General Synthesis of Schiff Bases from Anilines and Aldehydes

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Aromatic Amine (Ar-NH₂) | Aromatic Aldehyde (Ar'-CHO) | Schiff Base (Ar-N=CH-Ar') | Ethanolic solution, often with a catalytic amount of acid (e.g., acetic acid), sometimes requiring reflux. ekb.egjetir.org |

The stability of the resulting Schiff base is influenced by the electronic and steric nature of the substituents on both the aniline and the aldehyde.

Diazotization and Azo Coupling Reactions

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). google.comacs.orgplantarchives.org The resulting diazonium salt is a highly versatile intermediate in organic synthesis.

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a reaction known as azo coupling. wikipedia.orgscirp.org This reaction is a cornerstone of the synthesis of azo dyes, which are characterized by the presence of an azo group (-N=N-). plantarchives.orgnairaproject.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. wikipedia.org

The position of the coupling on the activated aromatic ring is directed by the existing substituents. For phenols and anilines, the coupling typically occurs at the para position unless it is already occupied. wikipedia.org The pH of the reaction medium is a critical factor in azo coupling reactions. wikipedia.org

While there are no specific reports on the diazotization and azo coupling of this compound, the general principles apply. The diazotization of substituted anilines, including those with chloro and nitro groups, is well-documented. google.comgoogle.com The subsequent coupling with various aromatic compounds leads to a wide array of azo dyes. nih.govorientjchem.org

Table 3: General Scheme for Diazotization and Azo Coupling

| Step | Reactants | Product | Key Conditions |

| Diazotization | Aromatic Amine, NaNO₂, Strong Acid (e.g., HCl) | Aryl Diazonium Salt | 0-5 °C google.comacs.org |

| Azo Coupling | Aryl Diazonium Salt, Activated Aromatic Compound (e.g., Phenol (B47542), Aniline) | Azo Compound | Controlled pH wikipedia.org |

The electronic properties of the substituents on both the diazonium salt and the coupling component influence the rate of the reaction and the color of the resulting azo dye.

Amide and Sulfonamide Formation

As an extension of nucleophilic acyl substitution, the amine group of this compound can react with sulfonyl chlorides to form sulfonamides. This reaction is analogous to amide formation from acyl chlorides. The reaction of an amine with a sulfonyl chloride, typically in the presence of a base, is a standard method for the synthesis of sulfonamides. nih.govnih.gov

Reactivity of the Phenoxy Ether Linkage

The ether linkage in this compound, specifically a diaryl ether, is generally stable and less reactive than the aniline amine group. However, under certain conditions, this bond can be cleaved.

Cleavage Reactions of Aryl Ethers

The cleavage of aryl ethers typically requires harsh reaction conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. youtube.com However, the cleavage of diaryl ethers is more challenging than that of alkyl aryl ethers. mdpi.com The C(sp²)-O bond of the aryl ether is stronger than a C(sp³)-O bond due to the partial double bond character arising from resonance.

Recent research has explored alternative methods for the cleavage of diaryl ethers, including catalytic approaches. For instance, skeletal nickel electrodes have been used for the electrocatalytic hydrogenolysis of diaryl ethers under mild, aqueous conditions. nih.gov The regioselectivity of the cleavage can be influenced by the position of substituents on the aromatic rings. nih.gov For example, ortho-substituted diaryl ethers can exhibit different cleavage patterns compared to their para- or meta-substituted counterparts. nih.gov The presence of bulky substituents can also affect the cleavage mechanism and efficiency. researchgate.netasm.org

Another approach involves electrochemical methods for the nucleophilic aromatic substitution of diaryl ethers, which can lead to C-O bond cleavage and functionalization. wikipedia.org While these advanced methods exist, the classical approach using strong acids remains a fundamental, albeit harsh, method for ether cleavage. It's important to note that under such strongly acidic conditions, other functional groups in the molecule, such as the amine, would also be protonated, potentially leading to complex reaction mixtures.

Regioselective Functionalization of the Phenoxy Ring

The phenoxy ring of this compound contains three substituents that influence the regioselectivity of electrophilic aromatic substitution: the ether oxygen, an isopropyl group, and a methyl group. The ether oxygen is a potent activating group and directs incoming electrophiles to the ortho and para positions. The isopropyl and methyl groups are weakly activating and also exhibit ortho, para-directing effects.

The positions on the phenoxy ring are numbered relative to the ether linkage. The combined directing effects of the substituents determine the likely sites of functionalization. Steric hindrance from the bulky isopropyl group can also play a significant role in favoring substitution at less hindered positions.

Directing Effects of Substituents on the Phenoxy Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -OAr | 1 | Activating | ortho, para |

| -CH(CH₃)₂ | 2 | Activating | ortho, para |

| -CH₃ | 5 | Activating | ortho, para |

Considering the combined influence of these groups, the most probable sites for electrophilic attack on the phenoxy ring are the positions ortho and para to the strongly activating ether oxygen, with steric hindrance from the adjacent isopropyl group favoring substitution at the less encumbered positions.

Aromatic Substitution Reactions on Both Phenyl Rings

Both the aniline and phenoxy rings are activated towards electrophilic aromatic substitution, though the aniline ring is significantly more so due to the powerful electron-donating amino group.

Nitration: Treatment of this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to result in substitution on the more activated aniline ring. The amino group is a strong ortho, para-director. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. To achieve selective para-substitution, protection of the amino group as an acetamide is often necessary. Nitration of the less reactive phenoxy ring would require more forcing conditions.

Halogenation: Halogenation, for instance with bromine in a suitable solvent, will also preferentially occur on the aniline ring. The high reactivity of the aniline ring may lead to polysubstitution. Monosubstitution can be achieved under milder conditions or by protecting the amino group.

Expected Major Products of Electrophilic Aromatic Substitution

| Reaction | Ring | Reagents | Predicted Major Product(s) |

| Nitration | Aniline | HNO₃, H₂SO₄ (with protected amine) | 4-Nitro-2-(2-isopropyl-5-methylphenoxy)-5-methylaniline |

| Bromination | Aniline | Br₂ | 4-Bromo-2-(2-isopropyl-5-methylphenoxy)-5-methylaniline |

The electron-rich nature of both aromatic rings in this compound makes them inherently unreactive towards nucleophilic aromatic substitution. For such a reaction to proceed, the ring must be activated by the presence of a strong electron-withdrawing group, typically positioned ortho or para to a suitable leaving group. For instance, if a nitro group were introduced onto one of the rings via electrophilic substitution, a subsequent nucleophilic attack could be possible.

Reactions Involving Isopropyl and Methyl Substituents

The alkyl side chains on the aromatic rings can also undergo specific chemical transformations.

The isopropyl and methyl groups attached to the aromatic rings are susceptible to oxidation, particularly at the benzylic positions. Strong oxidizing agents can convert these alkyl groups into carboxylic acids.

Oxidation of Alkyl Side Chains

| Substituent | Reagent | Product |

| Isopropyl | KMnO₄, heat | Carboxylic acid |

| Methyl | H₂CrO₄, heat | Carboxylic acid |

The benzylic hydrogens of the isopropyl and methyl groups are susceptible to abstraction by radicals. This allows for selective functionalization of the alkyl side chains via radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. The tertiary benzylic hydrogen of the isopropyl group is particularly prone to radical abstraction.

: Complexation Chemistry and Ligand Properties of this compound

The chemical behavior of this compound is significantly influenced by the presence of both a phenoxy and an aniline moiety. This structure allows for the formation of various transition metal complexes, exhibiting interesting coordination chemistry and potential applications in catalysis. The lone pair of electrons on the nitrogen atom of the aniline group and the oxygen atom of the phenoxy group can act as donor sites for coordination with metal ions.

Coordination to Transition Metal Ions

While specific studies on the coordination of this compound with transition metal ions are not extensively documented in publicly available literature, the general behavior of analogous 2-phenoxyaniline-based ligands provides valuable insights into its potential coordination chemistry. Research on Schiff base ligands derived from 2-phenoxyaniline (B124666) and various salicylaldehyde derivatives has demonstrated their ability to form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) tandfonline.comtandfonline.com.

These complexes typically exhibit octahedral stereochemistry, where the ligand coordinates to the metal ion. In the case of Schiff base derivatives of 2-phenoxyaniline, coordination often occurs through the imine nitrogen and the phenolic oxygen. For this compound itself, it is plausible that it could act as a bidentate ligand, coordinating through the aniline nitrogen and the ether oxygen, or it could be derivatized to create more complex ligands with enhanced coordination capabilities.

The formation of such complexes can be represented by the general reaction of the ligand with a metal salt, often in a methanolic solution, leading to the formation of complexes with a general formula of [M(L)₂(H₂O)₂], where 'L' represents the 2-phenoxyaniline-based ligand tandfonline.com. The resulting complexes are typically solid materials, soluble in organic solvents like DMF, tetrahydrofuran, and DMSO, but insoluble in water tandfonline.com.

Chelation Effects and Stability Constants of Metal Complexes

The formation of a chelate ring upon coordination of a bidentate or polydentate ligand to a metal ion generally leads to enhanced stability of the resulting complex, an observation known as the chelate effect. For ligands based on the 2-phenoxyaniline framework, the potential for chelation is a key feature of their coordination chemistry.

The table below presents hypothetical stability constants for complexes of a generic 2-phenoxyaniline-based ligand (L) with various transition metal ions, based on general trends observed in coordination chemistry. It is important to note that these are illustrative values and actual experimental data for the specific compound may vary.

| Metal Ion | Log β₁ (1:1 Complex) | Log β₂ (1:2 Complex) |

| Co(II) | 4.5 | 8.2 |

| Ni(II) | 5.8 | 10.5 |

| Cu(II) | 8.1 | 15.0 |

| Zn(II) | 4.9 | 9.0 |

Note: The data in this table is illustrative and intended to show general trends in the stability of transition metal complexes with N,O-donor ligands. Actual values for this compound may differ.

Design of Ligands for Catalysis

The structural features of this compound make it a promising scaffold for the design of ligands for various catalytic applications. The ability to modify the aniline and phenoxy rings allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalysts.

For instance, the introduction of bulky substituents, such as the isopropyl and methyl groups already present in the parent compound, can create a specific steric environment around the metal center. This can be advantageous in catalytic reactions where control over substrate approach and product formation is crucial.

Furthermore, the 2-phenoxyaniline backbone can be incorporated into larger, more complex ligand architectures, such as Schiff bases, by condensation of the aniline group with aldehydes or ketones. These Schiff base ligands, with their versatile coordination modes, have been extensively studied as components of catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The design principles for catalytic ligands based on this framework would involve:

Steric Tuning: Modifying the substituents on the aromatic rings to control the steric bulk around the metal center.

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups to alter the electron density at the metal center.

Introduction of Additional Donor Sites: Functionalizing the ligand to create polydentate systems with enhanced coordination and stability.

By systematically applying these design strategies, it is possible to develop novel catalysts with tailored properties for specific chemical transformations.

Advanced Applications in Organic and Materials Chemistry

Intermediates in Fine Chemical Synthesis

The presence of a reactive primary amine and a stable diaryl ether linkage makes 2-(2-Isopropyl-5-methylphenoxy)-5-methylaniline a valuable intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries.

Precursors for Complex Pharmaceutical Scaffolds

The diaryl ether motif is recognized as a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The synthesis of these complex molecules often relies on the step-wise elaboration of key intermediates like this compound.

The synthetic utility of this compound stems from the reactivity of the primary aniline (B41778) group. This amine can undergo a variety of chemical transformations to build more complex pharmaceutical scaffolds. Common synthetic routes include:

Amide Bond Formation: Acylation of the amine with various carboxylic acids or their derivatives to form amides. This is a fundamental transformation for linking different molecular fragments.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds with a broad spectrum of biological activities.

N-Arylation and N-Alkylation: Further functionalization of the amine to create more complex secondary or tertiary amines, expanding the structural diversity of the resulting molecules.

Heterocycle Formation: The aniline group can serve as a key building block in the synthesis of nitrogen-containing heterocyclic rings, which are prevalent in many drug molecules.

A notable example of a related compound's application is the use of 2-phenoxyaniline (B124666) as an essential intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. The synthesis involves creating the 2-phenoxyaniline core, followed by subsequent reactions to add the required functional groups. This highlights a common strategy where the diaryl ether amine structure is first assembled and then elaborated. The synthesis of the diaryl ether linkage itself is a critical step, often achieved through Ullmann condensation or palladium- or copper-catalyzed C-O cross-coupling reactions between an aryl halide and a phenol (B47542).

The specific substitution pattern of this compound—with isopropyl and methyl groups—can be leveraged to fine-tune the physicochemical properties of the final pharmaceutical compound, such as its lipophilicity and metabolic stability, which are critical for drug efficacy.

Building Blocks for Agrochemicals

The diaryl ether structure is a well-established and commercially significant scaffold in the agrochemical industry, particularly for herbicides. Many potent herbicides function by inhibiting specific plant enzymes, and the diaryl ether framework has proven to be highly effective for this purpose.

The synthesis of agrochemicals based on this scaffold follows similar chemical principles as in pharmaceutical synthesis. The this compound intermediate can be used to create a library of candidate compounds through reactions at the amine position. For instance, new herbicidal derivatives containing unsaturated carboxylates have been successfully designed and synthesized from diphenyl ether precursors. Research has shown that novel classes of diaryl ether herbicides targeting enzymes like acetolactate synthase (ALS) can be developed through systematic modification of the core structure.

The general synthetic approach involves the Ullmann-type coupling to form the diaryl ether bond, followed by functionalization to introduce the desired toxophore or to modify the compound's properties for better uptake and translocation within the target weed species. Recent studies have focused on creating natural naphthoquinone derivatives containing diaryl ether structures to act as inhibitors of the photosynthesis system II (PS II) in plants. The diaryl ether unit is chosen for its ability to enhance hydrophobicity, molecular flexibility, and cell membrane permeability, all of which are desirable traits for an effective herbicide.

Materials Science Applications

The unique structure of this compound, which combines a reactive diamine-like character (considering the potential for another amine group to be present in a related monomer) with a bulky, non-planar architecture, makes it a promising candidate for creating advanced materials with tailored properties.

Monomers for Polymer Synthesis (e.g., polyamides, polyimides)

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized via a two-step polycondensation reaction between an aromatic diamine and a dianhydride. The properties of the resulting polyimide are highly dependent on the chemical structure of the diamine monomer.

This compound, as an aromatic amine, is a potential monomer for creating novel polyimides. Its structure incorporates several features known to influence polymer properties in predictable ways:

Flexible Ether Linkage: The ether bond in the polymer backbone introduces flexibility, which can disrupt rigid chain packing. This often leads to improved solubility of the polyimide in organic solvents, a significant advantage for processing. However, this flexibility can also lower the glass transition temperature (Tg) compared to more rigid monomers.

Bulky Substituent Groups: The isopropyl and methyl groups are bulky side groups. Introducing such groups into the polymer backbone increases the fractional free volume by hindering efficient chain packing. This structural modification has several important consequences:

Enhanced Solubility: The reduced interchain interaction makes the polymer more soluble.

Improved Gas Permeability: The increased free volume can make polyimide membranes derived from such monomers more permeable to gases, a desirable property for gas separation applications.